methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate

Catalog No.
S3652173
CAS No.
115027-07-1
M.F
C12H10ClNO3
M. Wt
251.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate

CAS Number

115027-07-1

Product Name

methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate

IUPAC Name

methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

InChI

InChI=1S/C12H10ClNO3/c1-17-12(16)7-2-3-10-8(4-7)9(6-14-10)11(15)5-13/h2-4,6,14H,5H2,1H3

InChI Key

JAXDITYKGJUIHT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C(=O)CCl

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C(=O)CCl

Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate is a synthetic organic compound that belongs to the indole family, characterized by its heterocyclic structure containing nitrogen atoms. This compound is notable for its chloroacetyl group at the 3-position and a carboxylate ester group at the 5-position of the indole ring. The molecular formula of methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate is C12H10ClNO3C_{12}H_{10}ClNO_{3} with a molecular weight of approximately 251.66 g/mol. It appears as a white to off-white crystalline powder and is soluble in organic solvents like chloroform and dichloromethane, but sparingly soluble in methanol and insoluble in water.

, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions can convert the chloroacetyl group to hydroxyl or alkyl groups.
  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

These reactions highlight its versatility as a chemical intermediate.

This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Studies indicate that methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate exhibits antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific molecular targets, where the chloroacetyl group acts as an electrophile, enabling it to react with nucleophilic sites in biological molecules such as proteins and DNA.

The synthesis of methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate typically involves:

  • Friedel-Crafts Acylation: Indole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to prevent hydrolysis.
  • Palladium-Catalyzed Coupling: A halogenated indole derivative is coupled with a chloroacetyl reagent using a palladium catalyst and a suitable base, which provides high regioselectivity and yield .

These methods are crucial for producing this compound efficiently and with high purity.

Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex indole derivatives.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: Explored for its therapeutic applications in drug development.
  • Industry: Utilized in producing dyes, pigments, and other industrial chemicals .

Research into the interaction studies of methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate focuses on its binding affinity to various biological targets. The chloroacetyl group enhances its electrophilic character, facilitating interactions with nucleophilic sites in proteins and nucleic acids. This property is essential for understanding its biological effects and potential therapeutic applications .

Several compounds share structural similarities with methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate:

Compound NameKey Differences
Methyl 3-acetyl-1H-indole-5-carboxylateLacks chlorine atom; different reactivity
Methyl 3-(2-bromoacetyl)-1H-indole-5-carboxylateContains bromine instead of chlorine; altered properties
Methyl 3-(2-fluoroacetyl)-1H-indole-5-carboxylateContains fluorine; affects stability and interactions

Uniqueness

Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate's uniqueness lies in the presence of the chloroacetyl group, which imparts specific reactivity patterns not found in its analogs. The chlorine atom allows for various substitution reactions, making this compound a versatile intermediate in organic synthesis .

XLogP3

2.2

Dates

Last modified: 08-20-2023

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